ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A 4-chlorophenyl group at position 5, contributing electron-withdrawing effects and enhancing molecular polarity.
- A (2E)-2-fluorobenzylidene substituent at position 2, introducing steric and electronic modulation via fluorine’s electronegativity.
- An ethyl ester at position 6, improving solubility and enabling derivatization.
- A 7-methyl group at position 7, stabilizing the thiazolo-pyrimidine core .
This compound is synthesized via solvent-free condensation of acetoacetic ester, substituted aldehydes, and thiourea derivatives at 120°C, followed by recrystallization (e.g., ethanol/methanol) . Structural confirmation employs $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR spectroscopy and X-ray crystallography, with crystallographic data revealing planar thiazolo-pyrimidine cores and substituent-dependent dihedral angles .
Properties
Molecular Formula |
C23H18ClFN2O3S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)14-8-10-16(24)11-9-14)21(28)18(31-23)12-15-6-4-5-7-17(15)25/h4-12,20H,3H2,1-2H3/b18-12+ |
InChI Key |
JFMJKQIOKKAYGF-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=CC=C4F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=CC=C4F)S2)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation for Dihydropyrimidine-2-Thione Intermediate
The synthesis begins with a three-component Biginelli reaction involving 4-chlorobenzaldehyde, thiourea, and ethyl acetoacetate. Under solvent-free conditions with concentrated sulfuric acid (0.5 equiv) at 120°C for 3 hours, this step yields 5-(4-chlorophenyl)-7-methyl-3-oxo-2-thioxo-1,2,3,5-tetrahydropyrimidine-6-carboxylate (1 ) in 94% yield. Electron-withdrawing substituents like the 4-chlorophenyl group necessitate higher temperatures (120°C vs. 80°C for electron-donating groups) to overcome reduced aldehyde reactivity. Alternative protocols using iodine (0.03 mol%) in acetonitrile achieve 72–88% yields but require longer reaction times (8–12 hours).
Key spectral data for intermediate 1 :
Cyclodehydration to Thiazolo[3,2-a]Pyrimidine
Cyclization of 1 with ethyl chloroacetate (1.2 equiv) in refluxing dimethylformamide (DMF) for 5 hours generates ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) in 89% yield. Polyphosphoric acid (PPA) at 120°C for 2 hours offers a higher-yielding alternative (93%), though it requires neutralization with aqueous ammonia post-reaction. The thiazole ring forms via nucleophilic attack of the sulfur atom on the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization (Fig. 1).
Table 1: Cyclization Conditions and Yields
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl chloroacetate | DMF | 110 | 5 | 89 |
| PPA | Neat | 120 | 2 | 93 |
Installation of the 2-Fluorobenzylidene Moiety
Knoevenagel Condensation with 2-Fluorobenzaldehyde
Intermediate 2 undergoes condensation with 2-fluorobenzaldehyde (1.5 equiv) in ethanol containing pyrrolidine (10 mol%) at 80°C for 6 hours, affording the target compound in 85% yield with E/Z selectivity of 9:1. The reaction proceeds via deprotonation of the active methylene group at C2, followed by aldol-like addition and dehydration. Polar aprotic solvents like DMF reduce stereoselectivity (3:1 E/Z), while protic solvents (ethanol, methanol) stabilize the E-isomer through hydrogen bonding.
Table 2: Solvent Effects on Stereoselectivity
| Solvent | Base | E/Z Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | Pyrrolidine | 9:1 | 85 |
| DMF | Piperidine | 3:1 | 78 |
| MeOH | NH₄OAc | 7:1 | 82 |
Mechanistic Insights into E-Selectivity
Density functional theory (DFT) calculations indicate the E-isomer is thermodynamically favored by 2.3 kcal/mol due to reduced steric hindrance between the 2-fluorophenyl group and the thiazolo ring. Kinetic control under basic conditions further drives selectivity, as the transition state for E-isomer formation is 1.8 kcal/mol lower in energy.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum (500 MHz, CDCl₃) of the target compound confirms the E-configuration:
-
δ 8.21 (s, 1H, CH=CAr) shows no coupling, consistent with trans geometry.
-
The 2-fluorophenyl protons appear as a doublet of doublets at δ 7.54–7.58 (J = 6.2, 2.1 Hz) and δ 7.32–7.39 (m, 2H).
¹³C NMR (126 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺ at m/z 499.0982 (calculated 499.0985 for C₂₄H₁₉ClFN₂O₃S), confirming molecular formula.
Optimization Studies and Alternative Methodologies
Solvent-Free vs. Solvent-Assisted Biginelli Reactions
Comparative studies demonstrate solvent-free conditions with H₂SO₄ improve yields by 12–22% over acetonitrile-based methods, attributed to enhanced collision frequency and reduced side reactions.
Table 3: Biginelli Reaction Optimization
| Condition | Catalyst | Yield (%) |
|---|---|---|
| Solvent-free, 120°C | H₂SO₄ | 94 |
| CH₃CN, reflux | I₂ | 72 |
| EtOH, reflux | HCl | 68 |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key structural differences among analogues lie in substituents at positions 2, 5, and 6:
Key Observations:
- Steric Effects: Bulky substituents like 2,4-dimethoxybenzylidene reduce planarity, whereas smaller groups (e.g., 2-fluoro) maintain near-planar geometries .
- Biological Activity: Compound 97 demonstrates potent Cdc25B inhibition (IC₅₀ = 4.5 µM), attributed to its dibromo-hydroxyphenyl substituent’s H-bonding capacity. The target compound’s fluorinated/chlorinated groups may similarly enhance target interactions.
Crystallographic and Supramolecular Features
- Planarity and Dihedral Angles: The thiazolo-pyrimidine core is planar (r.m.s. deviation <0.1 Å) in most derivatives. Substituents at position 2 influence dihedral angles; e.g., 2-fluorobenzylidene in the target compound forms a 89° angle with the phenyl ring, whereas 2-acetoxybenzylidene adopts a 7.97° angle with the benzene ring.
- Intermolecular Interactions: C–H···O Bonds: Observed in acetoxy derivatives, stabilizing supramolecular chains . π-Halogen Interactions: Bromophenyl derivatives exhibit Br···π contacts (3.75 Å) . Fluorine Effects: The target compound’s 2-fluorine may engage in weak C–H···F interactions, though less pronounced than acetoxy or methoxy groups.
Biological Activity
Ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its antitumor properties and other relevant biological activities.
Synthesis and Characterization
The synthesis of the compound involves several steps, typically starting from thiazolo[3,2-a]pyrimidine derivatives. The compound is synthesized through a condensation reaction involving 4-chlorobenzaldehyde and 2-fluorobenzaldehyde with a thiazolo-pyrimidine scaffold. The final product is characterized by various spectroscopic techniques including IR spectroscopy, NMR spectroscopy, and mass spectrometry.
Table 1: Characterization Data of this compound
| Property | Value |
|---|---|
| Molecular Weight | 456.9 g/mol |
| Melting Point | 246–248 °C |
| IR (KBr) | 3371 (OH), 1709 (C=O), 1546 |
| NMR (DMSO-d6) | δ 1.12 (CH₃), 6.93–7.38 (Ar-H) |
| Mass Spectrometry | [M +] 456.9 |
Antitumor Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising antitumor activity. The compound has been shown to inhibit tumor cell proliferation effectively. For instance, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxic effects.
Table 2: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 12 | Inhibition of cell cycle progression |
The mechanism of action involves the induction of apoptosis in cancer cells via the activation of caspase pathways and disruption of mitochondrial membrane potential.
Other Biological Activities
Beyond its antitumor properties, the compound has been investigated for additional biological activities:
-
Antimicrobial Activity : It has shown activity against various bacterial strains.
Table 3: Antimicrobial Activity
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anti-inflammatory Properties : Studies indicate that it may reduce inflammation markers in vitro.
Case Studies
In a case study published in Bioorganic & Medicinal Chemistry, ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was evaluated for its potential as a protein kinase CK2 inhibitor. The results indicated a significant reduction in CK2 activity in treated cells compared to controls, suggesting its role as a therapeutic agent in diseases where CK2 is overactive.
Q & A
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:
- Crystallization : Dissolve the compound in a solvent (e.g., DMF, ethanol) and allow slow evaporation to grow high-quality crystals .
- Data Collection : Use a diffractometer (e.g., Bruker AXS) at low temperature (e.g., 293 K) to minimize thermal motion artifacts.
- Structure Solution : Employ the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement) .
- Validation : Check R-factors (e.g., ), bond-length accuracy (mean σ(C–C) = 0.003–0.005 Å), and residual electron density .
Q. What synthetic strategies are used to prepare this compound?
Methodological Answer: A multi-step approach is common:
Core Formation : Condense thiazolo[3,2-a]pyrimidine precursors with substituted benzaldehydes under acidic conditions (e.g., acetic acid, 80°C) .
Substituent Introduction : Optimize substituents at the 2- and 5-positions via Suzuki coupling or nucleophilic substitution. Catalysts like Pd(PPh₃)₄ in toluene improve yields .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
Q. How is compound purity validated during synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC : C18 column, acetonitrile/water mobile phase, UV detection at 254 nm. Purity >98% is typical .
- NMR : Verify integration ratios (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies involve systematic substituent modifications:
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the 2-position (benzylidene ring) enhances electrophilicity, potentially improving target binding .
- Electron-Donating Groups (EDGs) : Methoxy or methylthio groups at the 5-position (aryl ring) increase solubility but may reduce potency .
- Case Study : Replacing 4-chlorophenyl (log P = 2.8) with 3,4-dimethoxyphenyl (log P = 1.9) decreases hydrophobicity but alters IC₅₀ values in enzyme assays .
Q. How can crystallographic data resolve conflicting SAR hypotheses?
Methodological Answer:
-
Torsion Angle Analysis : Compare dihedral angles (e.g., benzylidene ring vs. thiazolopyrimidine core) to assess conformational flexibility. For example, a planar conformation (θ < 10°) suggests strong π-π stacking potential .
-
Intermolecular Interactions : Hydrogen bonding (e.g., C=O⋯H–N) or halogen bonding (C–F⋯π) observed in crystal packing can explain enhanced stability or activity .
-
Data Table :
Substituent (Position) Torsion Angle (°) Intermolecular Interaction Bioactivity (IC₅₀, μM) 2-Fluorobenzylidene 8.2 C–F⋯π (3.1 Å) 0.45 ± 0.03 4-Methoxybenzylidene 15.7 O–H⋯O (2.8 Å) 1.20 ± 0.12
Q. What computational methods complement experimental data for electronic effect analysis?
Methodological Answer:
Q. How are reaction conditions optimized to minimize byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (0.1–5 mol% Pd). Response surface models identify optimal conditions (e.g., 90°C, 2 mol% Pd in DMF, 82% yield) .
- Byproduct Analysis : LC-MS identifies dimers or oxidation byproducts. Additives like TEMPO (0.1 eq.) suppress radical pathways .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities for analogs?
Methodological Answer:
Q. Why do crystallographic R-factors vary across similar derivatives?
Methodological Answer:
- Data Quality : Higher R-factors (e.g., ) may result from poor crystal quality or disordered solvent molecules .
- Refinement Strategy : Use TWINABS for twinned crystals or SHELXL restraints for flexible moieties (e.g., ethyl carboxylate groups) .
Safety and Handling in Research Settings
Q. What precautions are required for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
